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molecular formula C22H14F2N2O5 B1509677 3-(2-(2,4-Difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl)-4-methoxybenzoic acid CAS No. 940891-82-7

3-(2-(2,4-Difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl)-4-methoxybenzoic acid

Cat. No. B1509677
M. Wt: 424.4 g/mol
InChI Key: ANLJUTWVKGWQHL-UHFFFAOYSA-N
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Patent
US07482345B2

Procedure details

To a solution of methyl 3-[2-(2,4-difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl]-4-methoxybenzoate (750 mg) dissolved in dioxane (10 mL) was added 1 N NaOH (10 mL). The reaction stirred at room temperature for 3 hrs until completion by LCMS analysis. The reaction was diluted with H2O, washed with ether, and acidified to pH 4.5. The solid precipitate was collected and dried to yield the title compound.
Name
methyl 3-[2-(2,4-difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl]-4-methoxybenzoate
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:31]=[C:30]([F:32])[CH:29]=[CH:28][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH:11]=[CH:12][C:13](=[O:27])[C:14]=2[C:15]2[CH:16]=[C:17]([CH:22]=[CH:23][C:24]=2[O:25][CH3:26])[C:18]([O:20]C)=[O:19])[N:10]=1.[OH-].[Na+]>O1CCOCC1.O>[F:1][C:2]1[CH:31]=[C:30]([F:32])[CH:29]=[CH:28][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH:11]=[CH:12][C:13](=[O:27])[C:14]=2[C:15]2[CH:16]=[C:17]([CH:22]=[CH:23][C:24]=2[O:25][CH3:26])[C:18]([OH:20])=[O:19])[N:10]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-[2-(2,4-difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl]-4-methoxybenzoate
Quantity
750 mg
Type
reactant
Smiles
FC1=C(OC=2C=CC=3N(N2)C=CC(C3C=3C=C(C(=O)OC)C=CC3OC)=O)C=CC(=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at room temperature for 3 hrs until completion by LCMS analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The solid precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(OC=2C=CC=3N(N2)C=CC(C3C=3C=C(C(=O)O)C=CC3OC)=O)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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